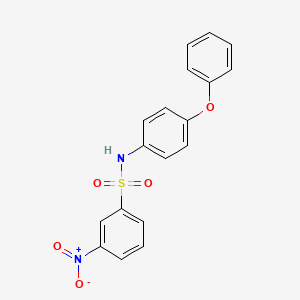
N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide, also known as TMPCA, is a cyclopropane-based compound that has gained attention for its potential use in scientific research. This compound has shown promising results in various studies, particularly in the field of neuroscience.
Mécanisme D'action
N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide acts as a positive allosteric modulator of the GABA-A receptor, enhancing the activity of the receptor and increasing the inhibitory effects of GABA. This results in the reduction of neuronal excitability, leading to the anxiolytic and sedative effects observed in animal models.
Biochemical and Physiological Effects:
N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide has been shown to have anxiolytic and sedative effects in animal models. It has also been found to increase the duration of slow-wave sleep, which is important for memory consolidation and restoration of the brain. Additionally, N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide in lab experiments is its high affinity for the GABA-A receptor, making it a potent modulator of the receptor. However, one limitation is that N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide has a short half-life, requiring frequent dosing in animal models.
Orientations Futures
There are several future directions for the use of N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide in scientific research. One potential direction is the investigation of its potential use in the treatment of anxiety and sleep disorders in humans. Additionally, N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide could be further studied for its anti-inflammatory effects and potential use in the treatment of inflammatory diseases. Another future direction is the development of more potent and selective modulators of the GABA-A receptor based on the structure of N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide.
Conclusion:
N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide is a promising compound for use in scientific research, particularly in the field of neuroscience. Its high affinity for the GABA-A receptor and anxiolytic and sedative effects make it a potential candidate for the treatment of anxiety and sleep disorders. Further research is needed to fully understand the potential applications of N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide and to develop more potent and selective modulators of the GABA-A receptor.
Méthodes De Synthèse
N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide can be synthesized through a multi-step reaction process involving the reaction of 3-methoxyphenylmagnesium bromide with cyclopropanecarboxylic acid. The resulting product is then purified through column chromatography to obtain pure N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide.
Applications De Recherche Scientifique
N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide has been extensively studied for its potential application in neuroscience research. It has been shown to have a high affinity for the GABA-A receptor, which is involved in the regulation of anxiety and sleep. N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide has also been found to have anxiolytic and sedative effects in animal models, making it a potential candidate for the treatment of anxiety and sleep disorders.
Propriétés
IUPAC Name |
N,2,2-tris(3-methoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4/c1-28-20-10-4-7-17(13-20)25(18-8-5-11-21(14-18)29-2)16-23(25)24(27)26-19-9-6-12-22(15-19)30-3/h4-15,23H,16H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQFOLUWOIYCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC2C(=O)NC3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387557 |
Source


|
| Record name | N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide | |
CAS RN |
6367-84-6 |
Source


|
| Record name | N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5090017.png)


![2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5090039.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5090046.png)

![N-(3-chloro-4-fluorophenyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5090060.png)
![2,2',2'',2'''-{1,4-phenylenebis[2,1,3-imidazolidinetriylbis(methylene)]}tetraphenol](/img/structure/B5090070.png)
![N-[2-(phenylthio)ethyl]nicotinamide](/img/structure/B5090079.png)
![N-[1-(4-biphenylyl)ethyl]urea](/img/structure/B5090087.png)
![4-(2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5090098.png)
![3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide](/img/structure/B5090110.png)

![N-(3'-methoxy-2-biphenylyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide](/img/structure/B5090121.png)